N-{1,3-bis[(4-chlorophenyl)sulfanyl]propan-2-ylidene}hydroxylamine
Description
N-{1,3-bis[(4-chlorophenyl)sulfanyl]propan-2-ylidene}hydroxylamine is a structurally complex compound featuring a propan-2-ylidene backbone substituted with two (4-chlorophenyl)sulfanyl groups and a hydroxylamine moiety.
Properties
IUPAC Name |
N-[1,3-bis[(4-chlorophenyl)sulfanyl]propan-2-ylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NOS2/c16-11-1-5-14(6-2-11)20-9-13(18-19)10-21-15-7-3-12(17)4-8-15/h1-8,19H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZCZYXVBPGOSOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCC(=NO)CSC2=CC=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{1,3-bis[(4-chlorophenyl)sulfanyl]propan-2-ylidene}hydroxylamine typically involves the reaction of 4-chlorothiophenol with 1,3-dibromopropane to form 1,3-bis[(4-chlorophenyl)sulfanyl]propane. This intermediate is then reacted with hydroxylamine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: N-{1,3-bis[(4-chlorophenyl)sulfanyl]propan-2-ylidene}hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.
Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that compounds with similar structures to N-{1,3-bis[(4-chlorophenyl)sulfanyl]propan-2-ylidene}hydroxylamine exhibit significant anticancer properties. For instance, derivatives containing the 4-chlorophenylsulfanyl group have shown cytotoxic effects against various human cancer cell lines, including colon and breast cancer cells . The mechanism of action is believed to involve the induction of apoptosis in cancer cells, making these compounds potential candidates for further development as anticancer agents.
Antimicrobial Properties
Compounds derived from hydroxylamine structures have also been reported to possess antimicrobial properties. Research indicates that certain hydroxylamine derivatives can inhibit the growth of bacterial strains, suggesting their potential use as antibacterial agents . This application is particularly relevant in the context of increasing antibiotic resistance.
Synthetic Applications
Reagent in Organic Synthesis
this compound can serve as a versatile reagent in organic synthesis. Its unique functional groups allow it to participate in various chemical reactions, including nucleophilic substitutions and condensation reactions. This makes it valuable for synthesizing complex organic molecules, particularly those needed in pharmaceutical research.
Material Science
Development of Functional Materials
The compound's unique chemical structure allows for its application in developing functional materials, such as polymers and coatings. Research has shown that incorporating sulfanyl groups into polymer matrices can enhance their thermal and mechanical properties . This application is crucial for creating advanced materials used in electronics and protective coatings.
Mechanism of Action
The mechanism of action of N-{1,3-bis[(4-chlorophenyl)sulfanyl]propan-2-ylidene}hydroxylamine involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may interact with thiol-containing enzymes, leading to their inhibition and subsequent biological effects.
Comparison with Similar Compounds
Structural Analogues with Chlorophenyl and Sulfur Linkages
The compound shares structural motifs with several chlorophenyl-containing derivatives, particularly those with sulfanyl or sulfonyl linkages. Key comparisons include:
Key Observations :
- Sulfanyl vs. Sulfonyl Groups: The target compound’s sulfanyl groups (–S–) differ from sulfonyl (–SO₂–) derivatives (e.g., ), impacting electronic properties and stability.
- Hydroxylamine vs. Hydroxamic Acid: The hydroxylamine (–NHOH) moiety in the target contrasts with hydroxamic acid (–CONHOH) groups in analogs like compound 8 . Hydroxamic acids are known for metal chelation and antioxidant activity, while hydroxylamines may participate in redox reactions or act as intermediates in synthesis.
Biological Activity
N-{1,3-bis[(4-chlorophenyl)sulfanyl]propan-2-ylidene}hydroxylamine is a synthetic compound that has garnered attention for its potential biological activities. This article aims to detail its biological activity, including cytotoxicity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a hydroxylamine functional group and a complex structure involving bis(4-chlorophenyl) sulfanyl moieties. Its molecular formula and structure can be summarized as follows:
- Molecular Formula : C15H15Cl2NOS2
- IUPAC Name : this compound
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly in the context of cancer treatment and antimicrobial properties.
Anticancer Activity
Numerous studies have highlighted the compound's potential as an anticancer agent:
- Cytotoxicity Against Cancer Cell Lines : The compound has shown potent cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung carcinoma (A549). In vitro assays demonstrated that it induces apoptosis in these cells, characterized by morphological changes such as cell shrinkage and chromatin condensation .
- Mechanism of Action : The proposed mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in cancer cells. This aligns with findings from related compounds that exhibit similar mechanisms through hydroxylamine derivatives .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for antimicrobial effects:
- Inhibition of Bacterial Growth : Preliminary studies indicate that the compound may inhibit the growth of certain bacterial strains. This is particularly relevant in the context of increasing antibiotic resistance .
Study 1: Cytotoxicity Evaluation
A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines using the MTT assay. The results indicated a dose-dependent decrease in cell viability across all tested lines, with IC50 values in the low micromolar range.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 5.0 | ROS generation leading to apoptosis |
| A549 | 6.5 | Induction of oxidative stress |
Study 2: Antimicrobial Assessment
In a separate investigation focusing on antimicrobial properties, this compound was tested against several bacterial strains. The results suggested effective inhibition at concentrations ranging from 10 to 50 µg/mL.
| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |
|---|---|
| E. coli | 20 |
| S. aureus | 15 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
